molecular formula C11H7F3N2O B1389752 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol CAS No. 1214355-50-6

3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol

Cat. No.: B1389752
CAS No.: 1214355-50-6
M. Wt: 240.18 g/mol
InChI Key: WLALPOQBSBJDBQ-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol is a pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and a pyridin-4-yl substituent at the 3-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and bioavailability, and the pyridinyl substituent, which may facilitate π-π interactions in biological systems .

Molecular Formula: C₁₁H₈F₃N₂O
Molecular Weight: 257.19 g/mol (estimated based on analogs in ).
Key Features:

  • Trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism.
  • Pyridin-4-yl substituent enhances planar stacking interactions.
  • Hydroxyl group enables derivatization (e.g., etherification, coordination chemistry).

Properties

IUPAC Name

3-pyridin-4-yl-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-5-9(10(17)16-6-8)7-1-3-15-4-2-7/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLALPOQBSBJDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CNC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol typically involves the reaction of 4-bromopyridine with trifluoromethylpyridine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development :
    • Neurological Disorders : The compound serves as a building block for synthesizing potential drug candidates targeting neurological disorders due to its ability to modulate enzyme activity and receptor interactions .
    • Anticancer Activity : Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer), potentially through enzyme inhibition and receptor modulation .
  • Antimicrobial Properties :
    • Demonstrates significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The trifluoromethyl group enhances its interaction with microbial membranes, increasing efficacy .

Materials Science

The unique electronic properties of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol make it suitable for applications in organic electronics and photonics. Its stability and lipophilicity contribute to its potential use in developing advanced materials .

The compound's biological activities can be summarized as follows:

Activity Type Description
Antimicrobial Effective against various bacterial and fungal strains due to enhanced membrane interaction.
Anticancer Inhibits cell proliferation in cancer cell lines through enzyme inhibition and receptor modulation.
Pharmacological Modulates specific molecular targets, impacting disease pathways relevant to inflammation and cancer.

Case Studies

Several studies highlight the compound's efficacy:

  • Antimicrobial Efficacy :
    • Research indicates that this compound has potent antimicrobial properties, outperforming some standard antibiotics in specific assays .
  • Anticancer Research :
    • A study demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value lower than that of doxorubicin, suggesting its potential as a chemotherapeutic agent .
  • Pharmacological Profiles :
    • Detailed pharmacological profiling indicates that the compound can effectively inhibit certain enzymes involved in metabolic pathways associated with cancer growth .

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol can be contextualized against related pyridine derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
This compound Pyridin-4-yl (3), -CF₃ (5), -OH (2) C₁₁H₈F₃N₂O 257.19 Not reported Potential kinase inhibitor; π-π interactions
5-(Trifluoromethyl)pyridin-2-ol -CF₃ (5), -OH (2) C₆H₄F₃NO 179.10 Not reported Intermediate for agrochemicals; high acidity
3-Amino-5-(trifluoromethyl)pyridin-2-ol -NH₂ (3), -CF₃ (5), -OH (2) C₆H₅F₃N₂O 178.11 Not reported Chelating agent; medicinal intermediate
3-Nitro-5-(trifluoromethyl)pyridin-2-ol -NO₂ (3), -CF₃ (5), -OH (2) C₆H₃F₃N₂O₃ 208.09 189–190 Explosives research; electron-deficient core
3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-ol 4-Fluorophenyl (3), -CF₃ (5), -OH (2) C₁₂H₇F₄NO 257.19 Not reported Antimicrobial activity; enhanced lipophilicity
3-Bromo-5-(trifluoromethyl)pyridin-2-ol -Br (3), -CF₃ (5), -OH (2) C₆H₃BrF₃NO 241.99 Not reported Suzuki coupling precursor

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (-CF₃, -NO₂) increase acidity of the hydroxyl group, making these compounds more reactive in nucleophilic substitution or coordination chemistry compared to unsubstituted pyridinols . Amino groups (e.g., 3-amino analog) introduce hydrogen-bonding capacity, useful in metal coordination or drug-target interactions . Bromine substituents (e.g., 3-bromo analog) enable cross-coupling reactions, expanding synthetic utility .

Physicochemical Properties :

  • The trifluoromethyl group consistently enhances lipophilicity (logP) across analogs, improving membrane permeability in drug candidates .
  • Melting points correlate with substituent polarity; the nitro-substituted derivative (mp 189–190°C) exhibits higher crystallinity due to strong dipole interactions .

Biological and Industrial Applications :

  • Pyridin-4-yl-containing analogs (e.g., target compound) show promise in kinase inhibition due to planar aromatic stacking with protein residues .
  • Phenyl-substituted derivatives (e.g., 4-fluorophenyl analog) demonstrate antimicrobial activity, likely due to enhanced membrane penetration .
  • Simpler analogs (e.g., 5-(trifluoromethyl)pyridin-2-ol) serve as intermediates in agrochemical synthesis .

Research Findings and Implications

  • Medicinal Chemistry : The pyridin-4-yl group in the target compound may improve binding affinity to ATP pockets in kinases, as seen in structurally related inhibitors .
  • Synthetic Versatility : Brominated and aminated analogs highlight the compound’s adaptability in generating diverse libraries for high-throughput screening .
  • Limitations : The hydroxyl group’s acidity may necessitate protective-group strategies during synthesis, increasing process complexity .

Biological Activity

3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol, a heterocyclic compound, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a pyridine core with trifluoromethyl and pyridinyl substituents, which enhance its lipophilicity and biological interactions.

  • Molecular Formula : C11_{11}H7_7F3_3N2_2O
  • Molecular Weight : 240.18 g/mol
  • CAS Number : 1214355-50-6

Synthesis

The synthesis of this compound typically involves coupling reactions between 4-bromopyridine and trifluoromethylpyridine using potassium carbonate as a base and palladium as a catalyst under controlled conditions. This method can be scaled for industrial production, utilizing continuous flow reactors for efficiency.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties

Studies have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of the trifluoromethyl group is believed to enhance the compound's interaction with microbial membranes, leading to increased efficacy .

Anticancer Activity

The compound has shown promise in anticancer research, with studies indicating its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects against A549 (lung cancer) and Caco-2 (colon cancer) cell lines, with IC50_{50} values significantly lower than those of standard chemotherapeutics such as doxorubicin .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with cancer and microbial growth.
  • Receptor Modulation : It can bind to receptors, altering their activity and downstream signaling pathways.
  • Cell Membrane Interaction : Enhanced lipophilicity due to the trifluoromethyl group facilitates better penetration into cells, allowing for intracellular action .

Case Studies

Several studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study reported that derivatives of pyridine compounds showed significant inhibition against E. coli and S. aureus, with this compound demonstrating comparable potency .
  • Anticancer Research :
    • In vitro studies indicated that this compound inhibited the growth of A549 cells with an IC50_{50} value of approximately 29.77 μg/mL, showcasing its potential as an anticancer agent .
  • Pharmacological Profiles :
    • Comprehensive reviews highlight the diverse pharmacological profiles of pyridine derivatives, including anti-inflammatory and analgesic properties, suggesting that this compound could also possess these activities .

Comparative Biological Activity Table

Biological ActivityTest Organism/Cell LineIC50_{50} ValueReference
AntimicrobialE. coliNot specified
AntimicrobialS. aureusNot specified
AnticancerA549 (lung cancer)29.77 μg/mL
AnticancerCaco-2 (colon cancer)40.54 μg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol
Reactant of Route 2
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3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-ol

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